Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride is a heterocyclic compound that features a seven-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of β, β-disubstituted acroleins with cysteine, leading to the formation of hexahydro-1,4-thiazepines . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other seven-membered heterocycles such as:
Azepines: Compounds with a nitrogen atom in the ring.
Oxazepines: Compounds with both oxygen and nitrogen atoms in the ring.
Thiazepines: Compounds with both sulfur and nitrogen atoms in the ring.
Uniqueness
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride (CAS Number: 50615-18-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C8H11NS
- Molar Mass : 153.24 g/mol
- Boiling Point : Approximately 279.2 °C (predicted)
- Density : 1.098 g/cm³ (predicted)
- pKa : 4.96 (predicted)
Biological Activity Overview
Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate is primarily studied for its effects on various biological systems. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MKN-45 (gastric adenocarcinoma) and others.
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways that promote cell death and inhibit proliferation.
Neuroprotective Effects
Research indicates that methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine derivatives may exhibit neuroprotective effects:
- In vitro Studies : These studies suggest that the compound can mitigate oxidative stress in neuronal cells.
- Potential Applications : This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
-
Study on Antitumor Activity :
- Researchers synthesized various derivatives of thieno[3,2-c]azepine and assessed their cytotoxicity against cancer cell lines.
- Results showed that specific modifications to the structure enhanced potency against certain cancer types.
-
Neuroprotection Research :
- In a controlled experiment using neuronal cell cultures exposed to oxidative stressors, the compound demonstrated a significant reduction in cell death compared to controls.
- This suggests potential therapeutic applications in neurodegenerative disorders.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-13-10(12)9-5-7-6-11-4-2-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXALWAWIWPXWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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